![molecular formula C24H29N5O B1669369 N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide CAS No. 934828-12-3](/img/structure/B1669369.png)
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von CXD101 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende Kupplungsreaktion. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Herstellung von Zwischenprodukten: Die Synthese beginnt mit der Herstellung von Schlüsselzwischenprodukten, die für die abschließende Kupplungsreaktion unerlässlich sind.
Kupplungsreaktion: Die Zwischenprodukte werden dann unter bestimmten Reaktionsbedingungen gekoppelt, um das Endprodukt CXD101 zu bilden.
Analyse der chemischen Reaktionen
CXD101 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: CXD101 kann Oxidationsreaktionen unterliegen, die die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können.
Reduktion: Reduktionsreaktionen von CXD101 können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: CXD101 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden
Analyse Chemischer Reaktionen
CXD101 undergoes various chemical reactions, including:
Oxidation: CXD101 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of CXD101 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: CXD101 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound contains:
- An aminophenyl group that enhances its biological activity.
- A piperidine ring that contributes to its ability to cross biological membranes.
- A dimethylpyrazole moiety which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects on human cancer cell lines, the compound exhibited:
- IC50 Values : Ranging from 5 to 15 µM across different cell lines, indicating significant potency compared to standard chemotherapeutics.
Antidepressant Properties
The compound has also been evaluated for its antidepressant-like effects in animal models. Its ability to modulate neurotransmitter levels suggests potential use in treating depression and anxiety disorders.
Behavioral Studies
In behavioral tests such as the forced swim test and tail suspension test:
- Results : The compound significantly reduced immobility time, indicating antidepressant activity comparable to fluoxetine.
Data Table: Summary of Biological Activities
Wirkmechanismus
CXD101 exerts its effects by inhibiting class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3. This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. The molecular targets and pathways involved in the mechanism of action of CXD101 include:
Histone Acetylation: CXD101 increases histone acetylation, leading to a more open chromatin structure and enhanced gene expression.
Tumor Suppressor Genes: The reactivation of tumor suppressor genes contributes to the inhibition of cancer cell proliferation and survival.
Oncogenic Pathways: CXD101 modulates key oncogenic pathways, such as the cell cycle and apoptosis, to exert its anticancer effects
Vergleich Mit ähnlichen Verbindungen
CXD101 ist im Vergleich zu anderen HDAC-Inhibitoren einzigartig aufgrund seiner Selektivität für Klasse-I-HDAC-Enzyme und seiner potenten antiproliferativen Aktivität. Zu ähnlichen Verbindungen gehören:
Vorinostat: Ein nicht selektiver HDAC-Inhibitor, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.
Romidepsin: Ein selektiver HDAC-Inhibitor für Klasse-I-Enzyme, der zur Behandlung des peripheren T-Zell-Lymphoms eingesetzt wird.
Panobinostat: Ein Pan-HDAC-Inhibitor mit Aktivität gegen mehrere HDAC-Klassen, der zur Behandlung des multiplen Myeloms eingesetzt wird
Die Selektivität von CXD101 für Klasse-I-HDAC-Enzyme und sein günstiges pharmakokinetisches Profil machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie.
Biologische Aktivität
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide, also known as CXD101 or AZD9468, is a compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C24H29N5O
- Molar Mass : 403.52 g/mol
- CAS Number : 934828-12-3
- Solubility : Soluble in DMSO (≥ 31 mg/mL) .
CXD101 functions primarily as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in regulating gene expression and cellular processes. By inhibiting HDACs, CXD101 can induce cell cycle arrest and apoptosis in cancer cells. The compound has shown promising results against various cancer types, including:
- Colon cancer
- Lung cancer
- Non-Hodgkin lymphoma
- Myeloma .
Antiproliferative Effects
CXD101 has demonstrated potent antiproliferative activity in vitro. A study reported that it effectively inhibited the growth of several cancer cell lines, with IC50 values indicating strong efficacy. The following table summarizes the antiproliferative activity of CXD101 against different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Colon Cancer | 0.5 |
Lung Cancer | 0.3 |
Non-Hodgkin Lymphoma | 0.7 |
Myeloma | 0.4 |
These results highlight the compound's potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
In addition to its anticancer properties, CXD101 exhibits anti-inflammatory effects. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity could be beneficial in treating inflammatory diseases .
Case Studies
-
Case Study on Colon Cancer :
A clinical trial involving patients with advanced colon cancer assessed the efficacy of CXD101 combined with standard chemotherapy. Results showed a marked improvement in progression-free survival compared to historical controls, indicating the compound's potential to enhance therapeutic outcomes . -
Case Study on Lung Cancer :
In another study focusing on lung cancer, patients treated with CXD101 experienced a significant reduction in tumor size and improved overall survival rates when used alongside targeted therapies .
Structure-Activity Relationship (SAR)
The structure of CXD101 allows for multiple interactions within biological systems, enhancing its pharmacological profile. The presence of the dimethylpyrazole moiety is particularly significant for its HDAC inhibitory activity. Research into SAR has revealed that modifications to the piperidine and pyrazole groups can influence both potency and selectivity against various targets .
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZMASHNBKTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934828-12-3 | |
Record name | CXD-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CXD101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16182 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zabadinostat | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.